molecular formula C14H15N3O3S2 B15098102 Methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate

Methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate

Cat. No.: B15098102
M. Wt: 337.4 g/mol
InChI Key: CUCSQWAVBHNDTG-UHFFFAOYSA-N
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Description

Methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid with methyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
  • 2-aminothiazole-4-carboxylic acid derivatives

Uniqueness

Methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C14H15N3O3S2/c1-3-17-11(15)10(22-14(17)21)12(18)16-9-7-5-4-6-8(9)13(19)20-2/h4-7H,3,15H2,1-2H3,(H,16,18)

InChI Key

CUCSQWAVBHNDTG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)NC2=CC=CC=C2C(=O)OC)N

Origin of Product

United States

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